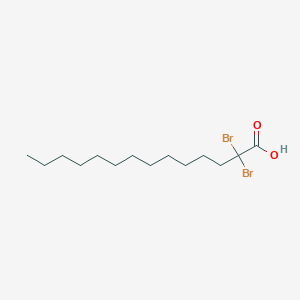
2,2-Dibromotetradecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dibromotetradecanoic acid is an organic compound belonging to the class of carboxylic acids It is characterized by the presence of two bromine atoms attached to the second carbon of a tetradecanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dibromotetradecanoic acid typically involves the bromination of tetradecanoic acid. The reaction is carried out using bromine (Br2) in the presence of a catalyst, such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions usually include a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the same bromination reaction but is optimized for large-scale production with enhanced safety measures and waste management protocols.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dibromotetradecanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form dibromo derivatives of higher oxidation states.
Reduction: Reduction reactions can remove the bromine atoms, converting it back to tetradecanoic acid.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed:
Oxidation: Dibromo derivatives with higher oxidation states.
Reduction: Tetradecanoic acid.
Substitution: Various substituted tetradecanoic acids depending on the nucleophile used.
Scientific Research Applications
2,2-Dibromotetradecanoic acid has several applications in scientific research:
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceuticals.
Industry: It is used in the production of flame retardants and as an intermediate in the synthesis of other brominated compounds.
Mechanism of Action
The mechanism of action of 2,2-Dibromotetradecanoic acid involves the interaction of its bromine atoms with various molecular targets. The bromine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to their inactivation. This property is exploited in its antimicrobial and antifungal applications, where it disrupts the normal functioning of microbial cells.
Comparison with Similar Compounds
2-Bromotetradecanoic acid: Contains only one bromine atom and has different reactivity and applications.
Tetradecanoic acid: Lacks bromine atoms and is less reactive in certain chemical reactions.
2,2-Dichlorotetradecanoic acid: Contains chlorine atoms instead of bromine, leading to different chemical properties and applications.
Uniqueness: 2,2-Dibromotetradecanoic acid is unique due to the presence of two bromine atoms, which significantly alters its chemical reactivity and potential applications compared to its mono-brominated or non-brominated counterparts. The dual bromination enhances its effectiveness in certain reactions and applications, making it a valuable compound in various fields.
Properties
CAS No. |
93095-68-2 |
|---|---|
Molecular Formula |
C14H26Br2O2 |
Molecular Weight |
386.16 g/mol |
IUPAC Name |
2,2-dibromotetradecanoic acid |
InChI |
InChI=1S/C14H26Br2O2/c1-2-3-4-5-6-7-8-9-10-11-12-14(15,16)13(17)18/h2-12H2,1H3,(H,17,18) |
InChI Key |
BANGOPKKEYMQBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(C(=O)O)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


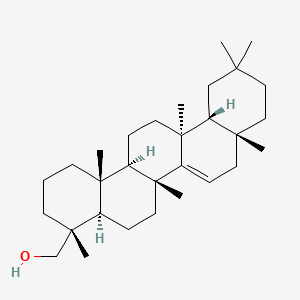
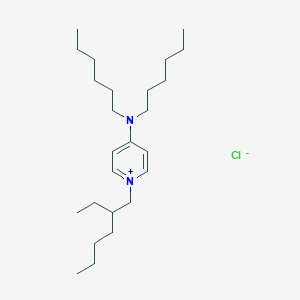
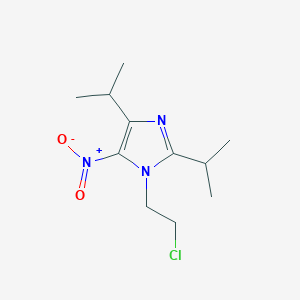
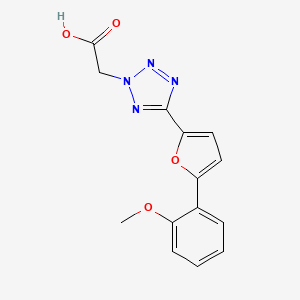
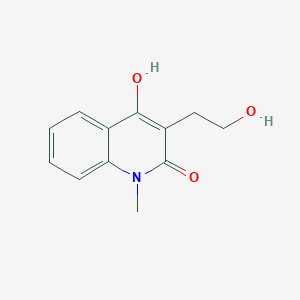
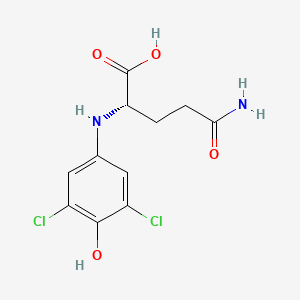
![5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}pentanamide](/img/structure/B14369286.png)
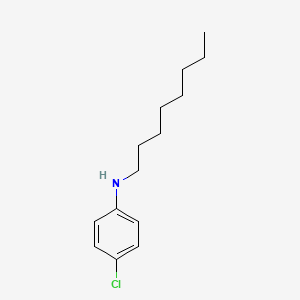
![N-[4,4-Bis(4-fluorophenyl)butyl]-4-cyanobenzamide](/img/structure/B14369290.png)

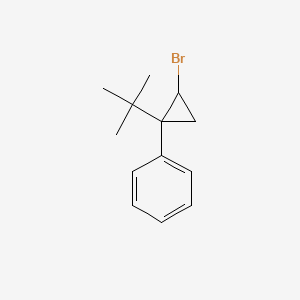
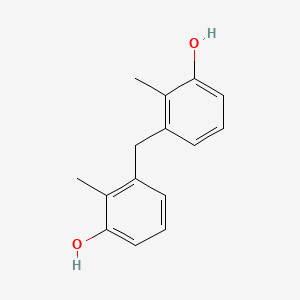

![(NE)-N-[(1-dodecylpyridin-1-ium-2-yl)methylidene]hydroxylamine;chloride](/img/structure/B14369312.png)
